molecular formula C10H6BrF B577115 3-Bromo-1-fluoronaphthalene CAS No. 13772-59-3

3-Bromo-1-fluoronaphthalene

Cat. No. B577115
CAS RN: 13772-59-3
M. Wt: 225.06
InChI Key: JYZPGEKVRNVONN-UHFFFAOYSA-N
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Description

3-Bromo-1-fluoronaphthalene is an organofluorine compound . It is derived from naphthalene derivatives and fluorinated aromatics . It is used in the synthesis of various compounds .


Synthesis Analysis

The synthesis of 3-Bromo-1-fluoronaphthalene involves the use of 1-Fluoronaphthalene . It is used in t-BuLi-mediated synthesis of 6-substituted phenanthridines . It is also used in the synthesis of LY248686, a potent inhibitor of serotonin and norepinephrine uptake .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1-fluoronaphthalene has been optimized . The molecular formula is C10H6BrF . The InChI key is JYZPGEKVRNVONN-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Bromo-1-fluoronaphthalene is involved in various chemical reactions. It is used in the synthesis of Fluorobenzo[c]fluoren, a polycyclic aromatic hydrocarbon used in materials science extensively due to utility in organic electronics, light emitting diodes, and solar cells .


Physical And Chemical Properties Analysis

3-Bromo-1-fluoronaphthalene is a liquid at room temperature . It has a melting point of 25-26°C . The molecular weight is 225.06 .

Scientific Research Applications

  • Use in the Synthesis of Complex Organic Compounds : 3-Bromo-1-fluoronaphthalene is used in the synthesis of various complex organic compounds. For instance, it has been used in the preparation of 3,3'-dibromo-1,1'-difluoro-2,2'-binaphthyl, which can further react with electrophiles to yield high-yield products such as diacid or bis(phosphane) derivatives (Leroux, Mangano, & Schlosser, 2005).

  • In Vibrational Spectra Studies : It has been used in density functional theory studies of vibrational spectra, particularly in understanding the fundamental vibrational modes of related compounds like 1-bromo-4-fluoronaphthalene (Krishnakumar, Prabavathi, & Muthunatesan, 2008).

  • In the Synthesis of Molecular Nanoprobes : 3-Bromo-1-fluoronaphthalene has been utilized in the synthesis of 3-fluoroterrylene, a molecule promising for single electron optical sensing applications. Its synthesis involves palladium-catalyzed cross-coupling reactions and oxidative cyclodehydrogenation steps (Markoulides, Venturini, Neumeyer, & Gourdon, 2015).

  • In Studies of Fungal Metabolism : The metabolism of 1-fluoronaphthalene, a related compound, by fungi has been studied, showing its oxidation to various forms and conjugates. This highlights the potential for biodegradation or biotransformation of similar compounds (Cerniglia, Miller, Yang, & Freeman, 1984).

  • In Catalytic Reactions and Organic Syntheses : 3-Bromo-1-fluoronaphthalene has been involved in catalytic reactions for defluorination and in the synthesis of other naphthalene-based compounds. This shows its role in facilitating complex organic reactions (Guo et al., 2006).

Safety And Hazards

3-Bromo-1-fluoronaphthalene is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-bromo-1-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZPGEKVRNVONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660305
Record name 3-Bromo-1-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-fluoronaphthalene

CAS RN

13772-59-3
Record name 3-Bromo-1-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-fluoronaphthalene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
F Leroux, G Mangano, M Schlosser - 2005 - Wiley Online Library
… 3-Bromo-1-fluoronaphthalene (6), readily prepared from the 2-bromo isomer 5 by deprotonation-triggered heavy halogen migration, was converted into 3,3′-dibromo-1,1′-difluoro-2,2…
GS Marx, ED Bergmann - The Journal of Organic Chemistry, 1972 - ACS Publications
… 3-Bromo- 1-fluoronaphthalene (9).—This compound was synthesized as shown in Schemes I—III. The compound was effectively purified bysilica gel chromatography (cyclohexane…
Number of citations: 12 pubs.acs.org
CM Grombein - 2010 - publikationen.sulb.uni-saarland.de
Das Enzym Aldosteron-Synthase (CYP11B2) katalysiert die letzten Schritte der Biosynthese des Aldosterons. Die Hemmung dieses Enzyms stellt ein vielversprechendes …

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